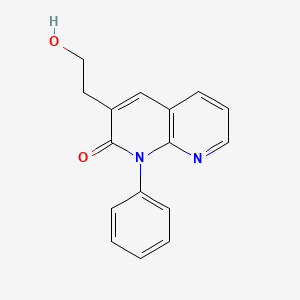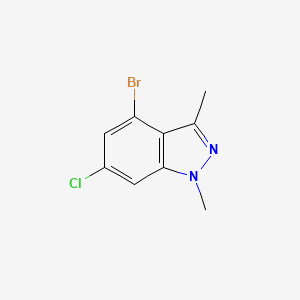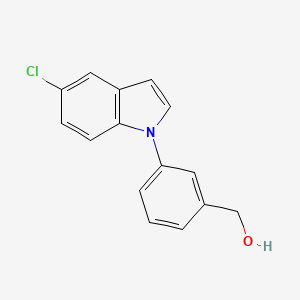
Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[45]decan-7-ide is a complex organic compound known for its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide typically involves multi-step organic reactions. The starting materials often include precursors with methyl and ketone groups, which undergo cyclization and spiro formation under controlled conditions. Common reagents used in the synthesis include strong bases like sodium hydride and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the spiro formation and minimize by-products.
化学反応の分析
Types of Reactions
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the ketone groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide: Lacks the sodium ion, resulting in different solubility and reactivity.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Shares some structural similarities but differs in the arrangement of functional groups and overall reactivity.
Uniqueness
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
63990-07-8 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC名 |
sodium;1,2,3,4-tetramethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-6(2)8(4)12(7(5)3)9(15)13-11(17)14-10(12)16;/h5-8H,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChIキー |
LKLIRHHCRZTXFJ-UHFFFAOYSA-M |
正規SMILES |
CC1C(C(C2(C1C)C(=O)NC(=O)[N-]C2=O)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)

